CID 13222373 refers to a specific chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating tuberculosis. The compound is part of a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, which have been synthesized and characterized for their anti-tubercular properties. The urgent need for new treatments against drug-resistant strains of Mycobacterium tuberculosis has motivated research into this compound and its analogues, leading to significant findings regarding their efficacy and mechanisms of action.
CID 13222373 is classified under the category of morpholino-indolizines, which are heterocyclic compounds characterized by their indole structure fused with a morpholine ring. These compounds are synthesized through various organic reactions, typically involving electron-deficient acetylenes and pyridinium salts. The primary source of information regarding CID 13222373 comes from recent studies published in scientific journals, particularly those focusing on drug discovery and development aimed at combating tuberculosis .
The synthesis of CID 13222373 involves several steps:
The synthesis process often employs ball milling techniques to facilitate the reactions without solvents, which not only improves reaction efficiency but also aligns with green chemistry principles . The use of In(III) triflate as a catalyst has also been explored to activate thioglycosides in related synthetic pathways, showcasing the versatility of synthetic methodologies applicable to CID 13222373 .
CID 13222373 features a complex molecular structure that includes:
The molecular formula, molecular weight, and specific structural data can be derived from spectral analysis, although detailed numerical values were not provided in the search results. Typically, such data would include bond lengths, angles, and spatial configuration determined through X-ray crystallography or computational modeling.
CID 13222373 undergoes various chemical reactions that are essential for its biological activity:
The reactivity patterns of CID 13222373 are influenced by its electronic structure, which can be analyzed through computational methods such as density functional theory (DFT) to predict reaction pathways and mechanisms.
The mechanism of action for CID 13222373 primarily involves its interaction with specific targets within Mycobacterium tuberculosis:
Experimental data demonstrate that CID 13222373 exhibits significant anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 2.55 µg/mL against the H37Rv strain of Mycobacterium tuberculosis . This suggests a potent therapeutic potential.
CID 13222373 holds promise as a novel anti-tubercular agent due to its potent activity against resistant strains of Mycobacterium tuberculosis. Its development could significantly impact public health by providing new treatment options in an era where drug resistance is increasingly problematic. Furthermore, ongoing research into its mechanism may reveal additional therapeutic applications beyond tuberculosis treatment, potentially extending to other bacterial infections or diseases where similar biochemical pathways are involved .
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: